molecular formula C18H24N4O4 B10820450 ADB-BUTINACA N-butanoic acid metabolite

ADB-BUTINACA N-butanoic acid metabolite

Cat. No.: B10820450
M. Wt: 360.4 g/mol
InChI Key: IXWOIEDYLLODPX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ADB-BUTINACA N-butanoic acid metabolite involves multiple steps, starting from the parent compound ADB-BUTINACA. The process typically includes:

    Formation of the Indazole Core: This involves the reaction of appropriate starting materials under controlled conditions to form the indazole ring.

    Attachment of the N-butanoic Acid Side Chain:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Chemical Reactions Analysis

Types of Reactions: ADB-BUTINACA N-butanoic acid metabolite undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms .

Scientific Research Applications

ADB-BUTINACA N-butanoic acid metabolite has several scientific research applications:

Mechanism of Action

The mechanism of action of ADB-BUTINACA N-butanoic acid metabolite involves its interaction with cannabinoid receptors in the body. It acts as an agonist at these receptors, mimicking the effects of natural cannabinoids. The primary molecular targets are the CB1 and CB2 receptors, which are part of the endocannabinoid system. Activation of these receptors leads to various physiological effects, including altered neurotransmitter release and modulation of immune responses .

Comparison with Similar Compounds

Uniqueness: ADB-BUTINACA N-butanoic acid metabolite is unique due to its specific metabolic pathway and the resulting metabolites. It has distinct pharmacokinetic properties and a unique interaction profile with cannabinoid receptors, making it valuable for forensic and pharmacological research .

Properties

Molecular Formula

C18H24N4O4

Molecular Weight

360.4 g/mol

IUPAC Name

4-[3-[(1-amino-3,3-dimethyl-1-oxobutan-2-yl)carbamoyl]indazol-1-yl]butanoic acid

InChI

InChI=1S/C18H24N4O4/c1-18(2,3)15(16(19)25)20-17(26)14-11-7-4-5-8-12(11)22(21-14)10-6-9-13(23)24/h4-5,7-8,15H,6,9-10H2,1-3H3,(H2,19,25)(H,20,26)(H,23,24)

InChI Key

IXWOIEDYLLODPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC(=O)O

Origin of Product

United States

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